molecular formula C19H19N5O4 B2751241 Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate CAS No. 861138-25-2

Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate

Cat. No. B2751241
M. Wt: 381.392
InChI Key: SYMRHQKMKBSBHV-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and future directions for its use.

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis methods for related compounds have been explored, emphasizing the development of efficient, one-pot synthesis approaches under different conditions. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, achieved through a four-component cyclocondensation, highlights the potential for creating structurally similar compounds with significant biological activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological Evaluation

  • Research has also focused on the biological evaluation of these compounds, particularly their antimicrobial properties. A study found that certain derivatives exhibited excellent antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactivity and Applications

  • The chemical reactivity of these compounds under various conditions has been a topic of interest, with studies exploring their behavior in the presence of different catalysts and reaction conditions. For instance, the use of ionic liquids as catalysts for synthesizing imidazole derivatives reveals the versatility of these compounds in organic synthesis (Zang et al., 2010).

properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-4-28-14(25)11-23-13(12-8-6-5-7-9-12)10-24-15-16(20-18(23)24)21(2)19(27)22(3)17(15)26/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMRHQKMKBSBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate

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